5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with amino and phenyl substituents, making it a versatile scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine. The reaction is carried out under reflux conditions, with temperatures ranging from 70°C to 100°C, and reaction times varying from 1 to 7 hours depending on the specific reactants used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and enzyme inhibitory activities, making it a valuable compound for biological studies.
Medicine: Potential therapeutic agent for treating bacterial infections, cancer, and other diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or thermal stability
Mechanism of Action
The mechanism of action of 5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can interact with various cellular proteins and enzymes, leading to its anticancer and enzyme inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine
- 5-Amino-7-(4-methoxy-phenyl)-2-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 2,5-Diphenyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine
Uniqueness
5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of amino and phenyl groups, along with the carbonitrile functionality, makes it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
141987-77-1 |
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Molecular Formula |
C19H13N5 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
5-amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-12-15-18(14-9-5-2-6-10-14)24-17(22-19(15)21)11-16(23-24)13-7-3-1-4-8-13/h1-11H,(H2,21,22) |
InChI Key |
VMRVDIMXMHNPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=C(C(=C3C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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